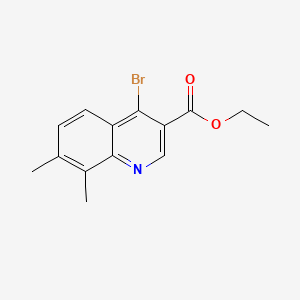

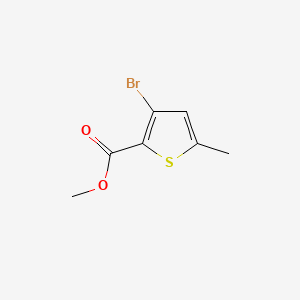

Methyl 3-bromo-5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

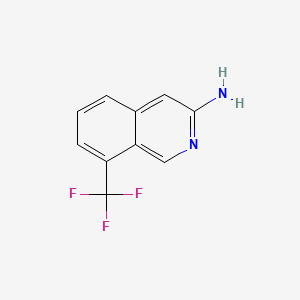

Overview

Description

“Methyl 3-bromo-5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is used in diverse scientific research, including organic synthesis, pharmaceutical development, and material science applications.

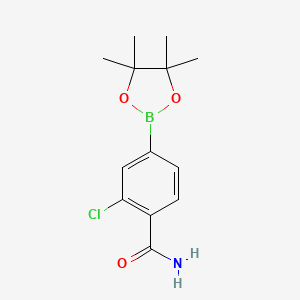

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-methylthiophene-2-carboxylate” can be represented by the InChI code:InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 . This compound has a molecular weight of 235.10 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-bromo-5-methylthiophene-2-carboxylate” are not found in the searched resources, thiophene derivatives are known to be used in the synthesis of polythiophenes .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-methylthiophene-2-carboxylate” has a molecular weight of 235.10 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 233.93501 g/mol . The topological polar surface area is 54.5 Ų .Scientific Research Applications

- Its structural modifications may lead to compounds with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Methyl 3-bromo-5-methylthiophene-2-carboxylate could contribute to the development of advanced organic semiconductors .

- Researchers can explore novel routes to prepare Methyl 3-bromo-5-methylthiophene-2-carboxylate and related compounds .

- It has been used to prepare pyrazolo[3,4-d]pyrimidine derivatives with potential inhibitory activity against human enteroviruses, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

Medicinal Chemistry and Drug Development

Organic Semiconductors and Electronics

Corrosion Inhibition

Synthetic Chemistry and Heterocyclization

Antiviral Agents

Nicotinic Receptor Agonists

Mechanism of Action

Target of Action

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO2S2 Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

methyl 3-bromo-5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFMUPYFABQHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679873 |

Source

|

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

CAS RN |

1257535-60-6 |

Source

|

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)